molecular formula C18H32O2 B1237686 9Z,12E-octadecadienoic acid CAS No. 2420-42-0

9Z,12E-octadecadienoic acid

Cat. No.: B1237686
CAS No.: 2420-42-0
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-KQHSAVHASA-N
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Description

9(E),12(Z)-Octadecadienoic acid is an ω-6 polyunsaturated fatty acid and an isomer of linoleic acid that contains a trans double bond at the C9 position. It has been found as a minor component of bovine milk fat and in partially hydrogenated vegetable oils. 9(E),12(Z)-Octadecadienoic acid levels increase in rabbit meat following supplementation with heated sunflower oil, α-tocopheryl acetate, and zinc.
(9Z,12E)-octadecadienoic acid is an octadecadienoic acid having two double bonds located at positions 9 and 12 (the 9Z,12E-geoisomer).
A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)

Scientific Research Applications

Antifungal Properties

Research has identified compounds related to 9Z,12E-octadecadienoic acid with significant antifungal activities. For instance, a study by Liang et al. (2019) on the mangrove rhizosphere soil-derived fungus Penicillium javanicum HK1-22 isolated two new unsaturated fatty acids along with known 9Z,12Z-octadecadienoic acid analogues, showing significant antifungal activities against tested crop pathogens (Liang et al., 2019).

Synthesis Techniques

Various synthesis techniques for octadecadienoic acids, which include forms like this compound, have been developed. Kellersmann et al. (2006) presented three approaches for the synthesis of octadecadienoic acids with conjugated double bond systems, contributing to the understanding and potential applications of these acids (Kellersmann et al., 2006).

Biotechnological Conversion

The biotechnological conversion of linoleic acid into valuable hydroperoxides has been studied, involving derivatives like this compound. Villaverde et al. (2013) examined the conversion of linoleic acid into hydroperoxides by a cloned lipoxygenase from Pseudomonas aeruginosa, showing high yields and selectivity (Villaverde et al., 2013).

Novel Synthesis Methods

Research has also focused on novel methods for synthesizing isomers of hydroxyoctadecadienoic acid, including forms of this compound. A study by Kuang Ping-ron (2015) outlined the design and synthesis of such isomers from methyl linoleate, indicating potential applications in chemical and pharmaceutical industries (Kuang Ping-ron, 2015).

Biological Activities

The synthesis and study of hydroxylated derivatives of linoleic acid have revealed their moderate in vitro cytotoxicity against a panel of human cancer cell lines. Li et al. (2009) prepared derivatives like 13-hydroxy-9Z,11E-octadecadienoic acid, which exhibited cytotoxicity against cancer cells and toxicity to brine shrimp (Li et al., 2009).

Safety and Hazards

The safety data sheet for 9Z,12E-octadecadienoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

9Z,12E-octadecadienoic acid is involved in several biochemical reactions, primarily as a substrate for enzymatic activities. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which catalyze the oxidation of fatty acids to produce signaling molecules like leukotrienes and prostaglandins. These interactions are crucial for inflammatory responses and other physiological processes. Additionally, this compound can be esterified into phospholipids and triglycerides, influencing membrane fluidity and energy storage .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation. This compound also affects cellular metabolism by modulating the activity of enzymes involved in fatty acid oxidation and synthesis. Furthermore, this compound can impact gene expression by acting as a ligand for nuclear receptors, thereby influencing various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PPARs, leading to changes in gene expression that regulate lipid metabolism and inflammatory responses. Additionally, this compound can inhibit or activate enzymes such as lipoxygenases and cyclooxygenases, affecting the production of signaling molecules like leukotrienes and prostaglandins. These interactions play a crucial role in mediating the physiological effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can undergo oxidation, leading to the formation of reactive oxygen species (ROS) and other metabolites. Long-term exposure to this compound in vitro or in vivo can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound can have beneficial effects on lipid metabolism and inflammation. At high doses, it may exhibit toxic or adverse effects, including oxidative stress and inflammation. Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid oxidation and synthesis. It can be metabolized by enzymes such as lipoxygenases and cyclooxygenases to produce signaling molecules like leukotrienes and prostaglandins. Additionally, this compound can be incorporated into phospholipids and triglycerides, influencing membrane composition and energy storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream and taken up by cells via specific transporters. Once inside the cell, this compound can be esterified into phospholipids and triglycerides, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its incorporation into various cellular compartments. It can be found in the plasma membrane, where it affects membrane fluidity and signaling. Additionally, this compound can be localized to lipid droplets, mitochondria, and other organelles, where it plays a role in energy metabolism and cellular signaling. Post-translational modifications and targeting signals may also direct this compound to specific subcellular locations .

Properties

IUPAC Name

(9Z,12E)-octadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQOLUKZRVURQ-KQHSAVHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920488
Record name cis-9-Linoelaidic acid (9cis-18:2n-6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-42-0, 2197-37-7, 2420-55-5
Record name Linoleic acid, (9E,12Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-9-Linoelaidic acid (9cis-18:2n-6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,12-Octadecadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINOLEIC ACID, (9Z,12E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS2S8S025F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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